Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)7-9(13-7)3-5-11-6-4-9/h7H,2-6H2,1H3 |
InChI Key |
CDOOSUTZWCLAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Synthesis from Ethyl 4-oxocyclohexanecarboxylate
One well-documented method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. This reaction proceeds overnight and yields Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a close analog, which can be adapted for this compound synthesis by further functional group manipulation.
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate (1 g, 5.87 mmol) |
| Reagents | Trimethylsulfoxonium iodide (3.9 g, 11.76 mmol), Potassium tert-butoxide |
| Solvent | Dimethyl sulfoxide (20 mL) |
| Temperature | 20 °C |
| Reaction Time | Overnight (~16 hours) |
| Work-up | Extraction with diethyl ether, drying over Na2SO4, evaporation under reduced pressure |
| Yield | 65% |
The product is obtained as a crude mixture and can be purified by standard chromatographic techniques. The reaction mechanism involves sulfur ylide generation and subsequent cyclopropanation followed by ring expansion to the spirocyclic system.
Multi-Step Synthesis Involving Potassium tert-Butoxide in N,N-Dimethylformamide (DMF)
Another approach uses potassium tert-butoxide added to ethyl carbamate in DMF at room temperature, followed by addition of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The mixture is heated to 130 °C for 18 hours to afford intermediates that can be converted to the target compound.
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl carbamate (27.6 g, 309 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (19 g, 103 mmol) |
| Base | Potassium tert-butoxide (23.14 g, 206 mmol) |
| Solvent | N,N-Dimethylformamide (DMF), 200 mL + 50 mL |
| Temperature | 130 °C |
| Reaction Time | 18 hours |
| Work-up | Dilution with saturated NaCl, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration |
| Purification | Biotage chromatography (cyclohexane:ethyl acetate gradient) |
| Yield | Intermediate 15: 8.24 g; Intermediate 16: 4.36 g |
This method produces two stereoisomeric intermediates (trans and cis forms) that can be further processed to obtain this compound.
Use of DMPU as a Solvent for Enhanced Yield
A similar reaction conducted in N,N'-Dimethylpropyleneurea (DMPU) solvent with potassium tert-butoxide and ethyl carbamate followed by addition of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate at 130 °C for 15 hours affords the title compound in 75% yield after chromatographic purification.
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl carbamate (15.60 g, 175 mmol), Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (10.75 g, 58.4 mmol) |
| Base | Potassium tert-butoxide (13.10 g, 117 mmol) |
| Solvent | DMPU (127 mL total) |
| Temperature | 130 °C |
| Reaction Time | 15 hours |
| Work-up | Quenching with saturated ammonium chloride, extraction with dichloromethane, drying, evaporation |
| Purification | Silica gel chromatography (dichloromethane:ethyl acetate 8:2) |
| Yield | 75% (10 g collected) |
The reaction benefits from the high boiling point and polarity of DMPU, facilitating efficient ring closure and ester formation.
Comparative Data Table of Preparation Methods
| Method | Solvent | Base | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfur ylide-mediated (DMSO) | Dimethyl sulfoxide | Potassium tert-butoxide | 20 °C | Overnight | 65 | Simple setup, moderate yield, mild conditions |
| Base-promoted (DMF) | N,N-Dimethylformamide | Potassium tert-butoxide | 130 °C | 18 hours | Intermediate yields (varied) | Produces stereoisomeric intermediates |
| Base-promoted (DMPU) | N,N'-Dimethylpropyleneurea | Potassium tert-butoxide | 130 °C | 15 hours | 75 | Higher yield, requires high-boiling solvent |
Research Findings and Notes on Preparation
- The use of potassium tert-butoxide as a strong base is critical for deprotonation and ring closure steps in these syntheses.
- Solvent choice impacts yield and purity significantly; polar aprotic solvents like DMSO, DMF, and DMPU are preferred for their ability to stabilize intermediates.
- Reaction temperatures vary from ambient to elevated (up to 130 °C) depending on the method, influencing reaction kinetics and product distribution.
- The presence of stereoisomers (cis/trans) is common due to the spirocyclic ring system, requiring chromatographic separation for pure compounds.
- Characterization by proton nuclear magnetic resonance (1H-NMR) confirms product identity and stereochemistry, with characteristic chemical shifts corresponding to the spirocyclic and ester moieties.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is a versatile compound with applications spanning chemistry, biology, and industry.
Chemistry: It serves as a building block in the synthesis of complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways. The spirocyclic structure may allow it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction: Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
This compound's spirocyclic structure has been the subject of various studies due to its potential biological activities. The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Mechanism of Action
The mechanism by which Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5,7-Dimethyl-1,6-Dioxaspiro[2.5]octane-2-Carboxylate
- CAS : 1544375-49-6
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- Key Differences: Two methyl groups at positions 5 and 7 increase steric bulk and lipophilicity compared to the unsubstituted parent compound. Higher molecular weight (214.26 vs.
Ethyl 1,5-Dioxaspiro[2.5]octane-2-Carboxylate
- Key Differences: Oxygen atoms are positioned at 1,5 instead of 1,6, altering ring strain and reactivity. No specific data on physical properties are available, but the structural shift likely affects nucleophilic ring-opening reactions .
Ethyl 1-Oxaspiro[2.5]octane-2-Carboxylate
- CAS : 6975-17-3
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Listed as a flavoring agent in Japan, suggesting applications distinct from the 1,6-dioxa analog .
Methyl 4-Methoxy-1,6-Dioxaspiro[2.5]octane-2-Carboxylate
- CAS : 1869269-88-4
- Molecular Formula : C₉H₁₄O₅
- Molecular Weight : 202.20 g/mol
- Key Differences :
Comparative Data Table
Hazard and Handling Considerations
Biological Activity
Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has been the subject of various studies due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C9H14O5
- Molecular Weight : 186.21 g/mol
- CAS Number : 63023-77-8
- SMILES Notation : CCOC(=O)C1OC11CCOCC1
The spirocyclic framework consists of two ether rings fused to a cycloalkane system, contributing to its reactivity and potential applications in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The unique structure allows for fitting into binding sites, which may lead to the modulation of enzymatic activities. Preliminary studies indicate that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, influencing various physiological responses.
Potential Biological Activities
Research into the biological activities of this compound suggests several promising areas:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating potential for this compound in combating bacterial and fungal infections.
- Anticancer Activity : Derivatives of this compound have shown cytotoxic effects on cancer cells in preliminary studies, suggesting a role in cancer therapeutics .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate | C9H14O5 | Different spiro arrangement; potential different reactivity |
| Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C11H18O5 | Additional ethyl group increases steric hindrance |
| Ethyl 1,3-dioxaspiro[3.5]nonane-2-carboxylate | C9H14O5 | Variation in ring size affects physical properties |
The unique spirocyclic structure of this compound distinguishes it from these compounds and may influence its biological behavior.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate, and how do reaction conditions affect yields?
- Methodological Answer : The compound can be synthesized via epoxide ring-opening reactions or spirocyclic formation. For example, iodomethyl sulfoxides (e.g., trimethylsulfoxonium iodide) in DMSO with NaH under inert atmospheres yield spirocyclic epoxides. Reaction optimization requires precise control of temperature (e.g., 20°C) and stoichiometry, as excess reagents may lead to side products. Yields (~63%) are influenced by solvent polarity and base strength .
Q. How can the spirocyclic structure be characterized using spectroscopic methods?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT) to identify quaternary carbons at the spiro junction and ester carbonyl signals. IR spectroscopy confirms ester (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₆O₃). Compare experimental data with computational predictions (e.g., InChIKey) to resolve ambiguities .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Store the compound refrigerated in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester or epoxide moieties. Monitor degradation via TLC or HPLC, particularly in humid environments. Avoid prolonged exposure to light or heat, which may induce ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights explain the spiro ring formation during synthesis?
- Methodological Answer : The spiro ring forms via intramolecular nucleophilic attack, as seen in the reaction of iodomethyl sulfoxides with carbonyl compounds. Computational studies (DFT) can model transition states, highlighting steric and electronic effects. For example, the spiro[2.5]octane system favors a chair-like transition state due to torsional strain minimization. Experimental validation includes isotopic labeling (e.g., ¹⁸O) to track oxygen migration .
Q. How does the spirocyclic architecture influence reactivity in downstream transformations?
- Methodological Answer : The strained spiro ring enhances electrophilicity at the epoxide oxygen, making it susceptible to nucleophilic attack (e.g., by amines or thiols). Steric hindrance around the spiro junction directs regioselectivity in ring-opening reactions. Compare reactivity with non-spiro analogs (e.g., linear epoxides) using kinetic studies (e.g., Hammett plots) .
Q. How should researchers address contradictory data in spectroscopic characterization?
- Methodological Answer : Cross-validate results using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination). For conflicting NMR signals, employ 2D-COSY or NOESY to resolve coupling patterns. If computational predictions (e.g., InChIKey-derived spectra) diverge from experimental data, re-examine solvent effects or tautomeric equilibria .
Q. What computational modeling approaches predict the compound’s physicochemical properties?
- Methodological Answer : Use quantum mechanical methods (e.g., DFT with B3LYP/6-311+G**) to calculate LogP, polar surface area (PSA), and dipole moments. Molecular dynamics simulations (e.g., AMBER) model solvation effects. Validate predictions against experimental data (e.g., solubility in DMSO vs. water) to refine force field parameters .
Q. What strategies resolve stereochemical uncertainties in derivatives of this compound?
- Methodological Answer : Employ chiral chromatography (e.g., HPLC with Chiralpak AD-H) to separate enantiomers. Circular dichroism (CD) spectroscopy identifies absolute configuration. For diastereomers, NOE correlations in NMR differentiate spatial arrangements. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
